N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide is a synthetic organic compound that belongs to the class of amides It features a nitrophenyl group, a morpholine ring, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide typically involves the following steps:
Amidation: The formation of the amide bond between the nitrophenyl compound and a propanamide derivative.
Morpholine Addition: The incorporation of the morpholine ring into the propanamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and amidation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes involving amides and nitro compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group and morpholine ring may play roles in binding to these targets, influencing biological pathways and exerting effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methyl-4-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide.
N-(4-Nitrophenyl)-3-(4-morpholinyl)propanamide: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide is unique due to the combination of its nitrophenyl group, morpholine ring, and propanamide backbone, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C14H19N3O4 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(3-methyl-4-nitrophenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H19N3O4/c1-11-10-12(2-3-13(11)17(19)20)15-14(18)4-5-16-6-8-21-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,18) |
InChI Key |
GVFBMIYSLHVNQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.